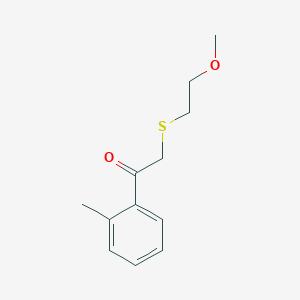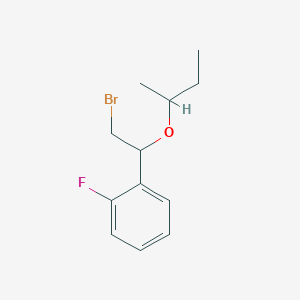
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclohexyloxy group, and a methyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1-(hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane, using a brominating agent like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: May serve as a building block for bioactive compounds or as a probe in biochemical studies.
Medicine: Potential use in drug development and medicinal chemistry for creating new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The cyclohexyloxy group may influence the compound’s reactivity and stability through steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclohexyloxy group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
1-(Hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Contains a hydroxymethyl group, which can be further functionalized through various chemical reactions.
Uniqueness
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is unique due to the presence of both a bromomethyl group and a cyclohexyloxy group on the same cyclohexane ring
Propiedades
Fórmula molecular |
C14H25BrO |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-cyclohexyloxy-3-methylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-6-5-9-14(10-12,11-15)16-13-7-3-2-4-8-13/h12-13H,2-11H2,1H3 |
Clave InChI |
XZBWIHLGBMREKG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CBr)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



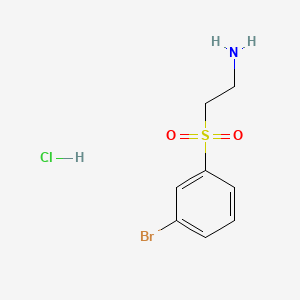
![tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B13630904.png)
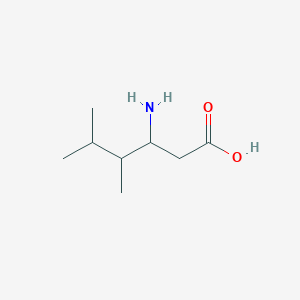

![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
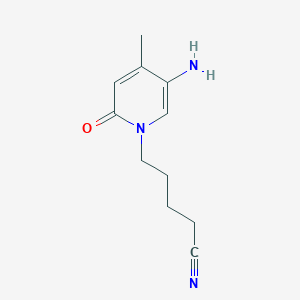
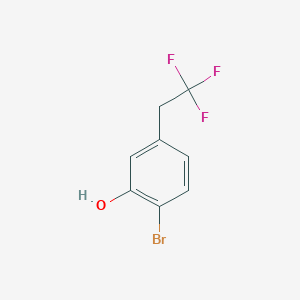
amino}propanoicacid](/img/structure/B13630936.png)
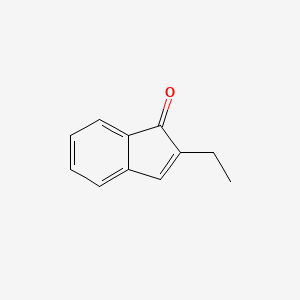
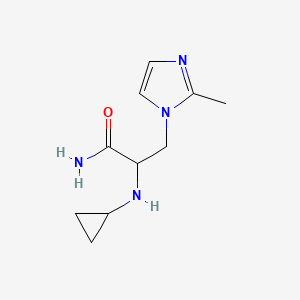
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
